molecular formula C19H23NO B14350358 N-(2,4,6-Triethylphenyl)benzamide CAS No. 90936-32-6

N-(2,4,6-Triethylphenyl)benzamide

Cat. No.: B14350358
CAS No.: 90936-32-6
M. Wt: 281.4 g/mol
InChI Key: CFCCLNMHNFQQGW-UHFFFAOYSA-N
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Description

N-(2,4,6-Triethylphenyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a 2,4,6-triethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-Triethylphenyl)benzamide typically involves the reaction of 2,4,6-triethylphenylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4,6-Triethylphenylamine+Benzoyl chlorideThis compound+HCl\text{2,4,6-Triethylphenylamine} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4,6-Triethylphenylamine+Benzoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-Triethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(2,4,6-Triethylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4,6-Triethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Substituted Benzamides: Compounds with various substituents on the benzamide group.

Uniqueness

N-(2,4,6-Triethylphenyl)benzamide is unique due to the presence of the 2,4,6-triethylphenyl group, which imparts distinct chemical and physical properties compared to other benzamide derivatives. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

CAS No.

90936-32-6

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-(2,4,6-triethylphenyl)benzamide

InChI

InChI=1S/C19H23NO/c1-4-14-12-15(5-2)18(16(6-3)13-14)20-19(21)17-10-8-7-9-11-17/h7-13H,4-6H2,1-3H3,(H,20,21)

InChI Key

CFCCLNMHNFQQGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)NC(=O)C2=CC=CC=C2)CC

Origin of Product

United States

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